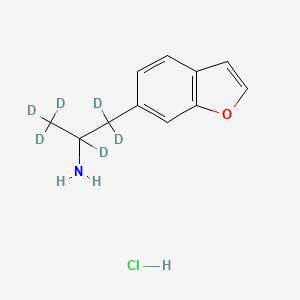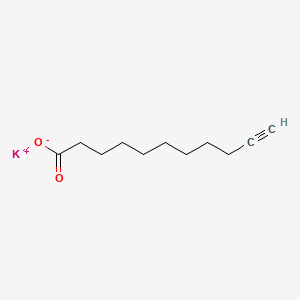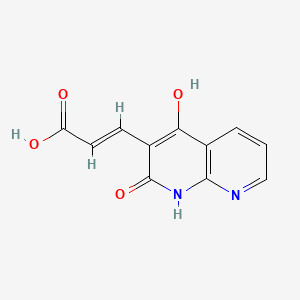
1-Fluoro-6-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-6-methoxynaphthalene, also known as Naphthalene, 1-fluoro-6-methoxy- (9CI), is an organic compound with the molecular formula C11H9FO and a molecular weight of 176.19 . It is used in industry .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The canonical SMILES representation is COC1=CC2=C(C=C1)C(=CC=C2)F .Chemical Reactions Analysis
This compound may be involved in complex chemical reactions. For instance, pinacol boronic esters, which are structurally similar, have been used in catalytic protodeboronation, a process that involves a radical approach .Aplicaciones Científicas De Investigación
Fluorescent Labeling in Chromatography : 2-Bromoacetyl-6-methoxynaphthalene, a related compound, has been used as a fluorogenic labeling reagent in chromatography. It reacts with carboxylic acids to produce fluorescent esters that can be separated and detected in HPLC analysis, useful for studying biologically active carboxylic acids such as fatty acids and bile acids (Gatti et al., 1992).
Pharmaceutical Analysis : The compound has also been applied in the HPLC-fluorescence determination of bile acids in pharmaceuticals, allowing for the sensitive and selective analysis of these acids in commercial formulations and human bile samples (Cavrini et al., 1993).
Thiol Detection : A derivative of 6-methoxynaphthalene, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been utilized as a labeling agent for detecting thiols. It reacts with thiols to form fluorescent adducts, aiding in the analysis of important biological thiols like glutathione and cysteine (Gatti et al., 1990).
Vibrational Spectroscopy : Studies on 1-methoxynaphthalene, a compound similar to 1-Fluoro-6-methoxynaphthalene, have been conducted to understand its structural and vibrational properties using quantum chemical calculations and spectroscopy (Govindarajan et al., 2010).
Fluorogenic Probes : Methoxynaphthalene derivatives have been used in creating fluorogenic probes for metal ion detection. For instance, a methoxynaphthalene-based hydrazone showed significant fluorescent signals in response to Hg2+ ions, highlighting its application in sensitive metal detection (Choi et al., 2016).
Photorearrangement Studies : Research on substituted naphthalenes, including methoxynaphthalene, has revealed interesting photorearrangement processes. These studies are significant in the field of organic synthesis and photochemistry (Ho et al., 2011).
Spectroscopy and Dynamics : The spectroscopic properties and dynamics of methoxynaphthalene derivatives have been extensively studied, providing insights into their electronic transitions and intramolecular interactions (Troxler et al., 1997).
Safety and Hazards
The safety data sheet for 1-Fluoro-6-methoxynaphthalene suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Direcciones Futuras
1-Fluoro-6-methoxynaphthalene and similar compounds could have potential applications in various fields. For instance, fluorescence resonance energy transfer-based screening for protein kinase C ligands has been developed using a diacylglycerol (DAG) lactone labeled with a donor fluorescent dye, 6-methoxynaphthalene . Additionally, catalytic protodeboronation of pinacol boronic esters, a process that involves a radical approach, could open up new possibilities for the use of similar compounds .
Mecanismo De Acción
Target of Action
1-Fluoro-6-methoxynaphthalene is a biochemical used in proteomics research
Mode of Action
As a biochemical used in proteomics research, it may interact with proteins or other biomolecules, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Given its use in proteomics research, it may influence protein-related pathways, but the details of these effects and their downstream consequences are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
As a biochemical used in proteomics research, it may have effects at the molecular and cellular levels, but the specifics of these effects are currently unknown .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules. The nature of these interactions would depend on the specific context of the research.
Cellular Effects
A related compound, 6-methoxynaphthalene, has been used in fluorescence resonance energy transfer (FRET)-based screening for protein kinase C ligands . This suggests that 1-Fluoro-6-methoxynaphthalene could potentially influence cell signaling pathways, gene expression, and cellular metabolism, depending on its specific interactions with cellular biomolecules.
Molecular Mechanism
Given its use in proteomics research , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its use in proteomics research , it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its use in proteomics research , it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.
Subcellular Localization
Given its use in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.
Propiedades
IUPAC Name |
1-fluoro-6-methoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWQGOHUQTLNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Uridine-[5',5'-D2]](/img/structure/B584041.png)
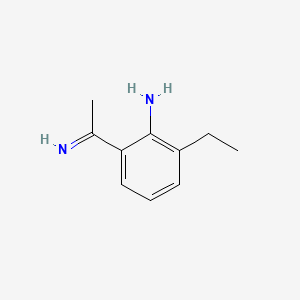



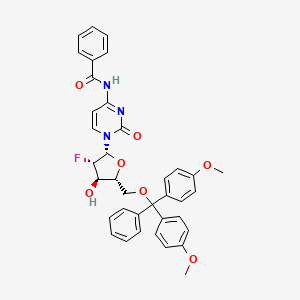
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![D-[2-13C]xylose](/img/structure/B584055.png)

